molecular formula C6H8BrClN2 B155832 4-Bromophenylhydrazine hydrochloride CAS No. 622-88-8

4-Bromophenylhydrazine hydrochloride

Cat. No.: B155832
CAS No.: 622-88-8
M. Wt: 223.5 g/mol
InChI Key: RGGOWBBBHWTTRE-UHFFFAOYSA-N
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Description

4-Bromophenylhydrazine hydrochloride (BPBH-HCl) is an organic compound that belongs to the class of brominated phenylhydrazines. It is a colorless solid that is soluble in water, alcohols, and ethers. BPBH-HCl is a useful reagent in the synthesis of various organic compounds and has been used in a variety of scientific research applications.

Scientific Research Applications

Antibacterial Activity Studies

4-Bromophenylhydrazine hydrochloride is used in synthesizing various heterocyclic compounds with potential antibacterial activities. For instance, it serves as a starting material in the preparation of novel series of aroylacrylic acids, pyridazinones, and furanones derivatives. These compounds show promising antibacterial properties, highlighting the importance of this compound in medicinal chemistry (El-Hashash et al., 2015).

Synthesis of Branched Tryptamines

This compound plays a crucial role in the synthesis of branched tryptamines, which are significant in the development of pharmacologically active compounds. The rearrangement of cyclopropylketone arylhydrazones, created using this compound, leads to the formation of these tryptamine derivatives, useful in various pharmaceutical applications (Salikov et al., 2017).

Environmental and Biological Analysis

This compound is utilized in developing fluorescent probes for detecting hydrazine in biological and water samples. This application is significant in environmental monitoring and public health, as it allows for the efficient detection of hazardous substances in various matrices (Zhu et al., 2019).

Pharmaceutical Synthesis

The chemical plays a pivotal role in the multistep synthesis of 4-(pyrazol-1-yl)carboxanilides, which are active as inhibitors of canonical transient receptor potential channels. Its use in controlled microwave heating has shown efficiency in reducing processing times and improving yields in pharmaceutical synthesis (Obermayer et al., 2011).

Pesticide Development

In the field of agriculture, this compound is involved in the synthesis of novel octopaminergic insecticides/miticides. The compound's structural characteristics enable the development of pesticides that target specific neurotransmitter systems in pests (Dekeyser et al., 1995).

Safety and Hazards

4-Bromophenylhydrazine hydrochloride is considered hazardous. It causes severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

4-Bromophenylhydrazine hydrochloride is an important organic synthesis intermediate and is widely used in the pharmaceutical industry . Its future directions could involve further exploration of its applications in the synthesis of other compounds .

Properties

IUPAC Name

(4-bromophenyl)hydrazine;hydrochloride
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InChI

InChI=1S/C6H7BrN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGOWBBBHWTTRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10883508
Record name Hydrazine, (4-bromophenyl)-, hydrochloride (1:1)
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Molecular Weight

223.50 g/mol
Source PubChem
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CAS No.

41931-18-4, 622-88-8
Record name Hydrazine, (4-bromophenyl)-, hydrochloride (1:?)
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Record name 4-Bromophenylhydrazine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-bromophenylhydrazine hydrochloride enable C-terminal sequencing of peptides?

A1: this compound (BPH) plays a crucial role in a specific C-terminal peptide sequencing method using mass spectrometry. [] The technique focuses on selectively derivatizing the C-terminal carboxyl group of a peptide, even in the presence of side chain carboxyl groups. This selectivity is achieved using 1-ethyl-3[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC) alongside BPH in a single reaction. This process introduces a bromine atom specifically at the peptide's C-terminus. During mass spectrometry analysis, fragmentation of the derivatized peptide generates ions carrying the characteristic bromine signature in the y-series ions. This signature significantly simplifies C-terminal sequencing due to the distinctive isotopic pattern of bromine and helps differentiate between free acid and amide forms of the C-terminal carboxyl group.

Q2: Can this compound be used to synthesize complex molecules beyond simple tryptamines?

A2: While the provided research highlights the use of this compound in synthesizing branched tryptamines via the Cloke-Stevens/Grandberg rearrangement, [] its broader application in synthesizing more complex molecules requires further investigation. The research primarily focuses on utilizing this compound with various cyclopropylketones to yield specific tryptamine derivatives. Further studies exploring its reactivity with different functional groups and under diverse reaction conditions are needed to fully ascertain its potential for constructing a wider range of complex molecules.

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